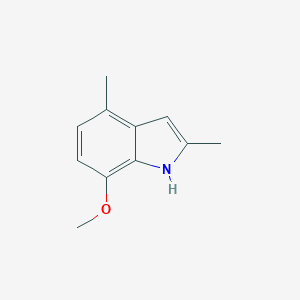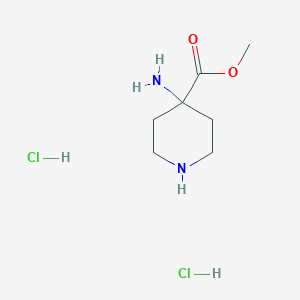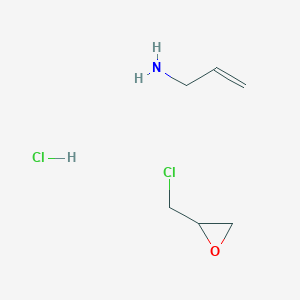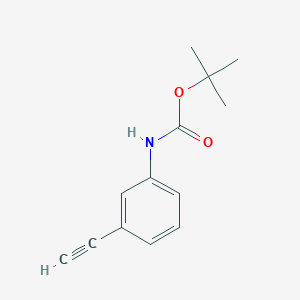
Tert-butyl 3-ethynylphenylcarbamate
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “Tert-butyl 3-ethynylphenylcarbamate”, we can infer from related compounds. For instance, tert-butyl esters are often synthesized from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate .
Applications De Recherche Scientifique
-
Polymer Science
- Application : Tert-butyl is used in the preparation of low-dielectric polyimide films . These films are of great significance in the field of the microelectronics industry .
- Method : A series of novel tert-butyl polyimide films were constructed based on a low-temperature polymerization strategy . This involved the use of tetracarboxylic dianhydride and 4,4’-diamino-3,5-ditert butyl biphenyl ether as monomers .
- Results : The introduction of tert-butyl branches in the main chain of polyimides can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of polyimide, resulting in a low dielectric constant . The optimized polyimide film exhibits an excellent comprehensive performance with a high weight loss temperature, tensile strength, and maximum hydrophobic angle, and a low dielectric constant .
-
Chemistry and Biology
- Application : The tert-butyl group has unique reactivity patterns and is used in various chemical transformations . It also has relevance in nature and its implication in biosynthetic and biodegradation pathways .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
-
Photochemistry
- Application : Tert-butyl is used in the study of excited-state dynamics of carbazole and 3,6-di-tert-butylcarbazole in organic solvents .
- Method : The study was conducted using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Organic Synthesis
- Application : Tert-butyl groups are often used in organic synthesis due to their unique reactivity patterns .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
-
Biocatalytic Processes
- Application : The tert-butyl group has potential applications in biocatalytic processes .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
-
Photochemistry
- Application : Tert-butyl is used in the study of excited-state dynamics of carbazole and 3,6-di-tert-butylcarbazole in organic solvents .
- Method : The study was conducted using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Organic Synthesis
- Application : Tert-butyl groups are often used in organic synthesis due to their unique reactivity patterns .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
-
Biocatalytic Processes
- Application : The tert-butyl group has potential applications in biocatalytic processes .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
-
Photochemistry
- Application : Tert-butyl is used in the study of excited-state dynamics of carbazole and 3,6-di-tert-butylcarbazole in organic solvents .
- Method : The study was conducted using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .
- Results : The specific results or outcomes obtained were not detailed in the source .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(3-ethynylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-5-10-7-6-8-11(9-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBYRQRBCBWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460901 | |
| Record name | tert-butyl 3-ethynylphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-ethynylphenylcarbamate | |
CAS RN |
185619-66-3 | |
| Record name | tert-butyl 3-ethynylphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-ethynylphenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



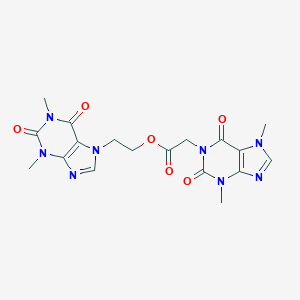
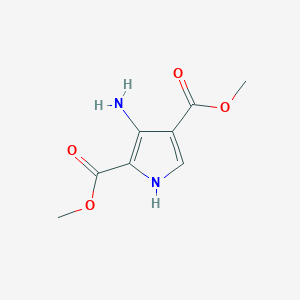
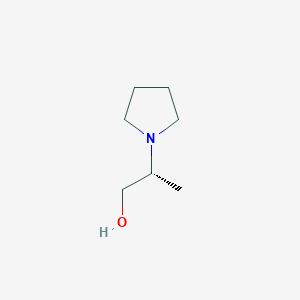
![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)
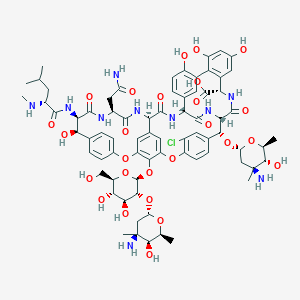
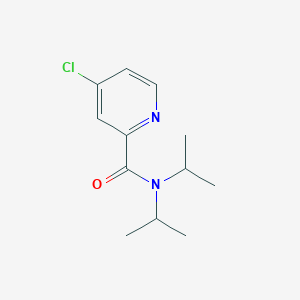
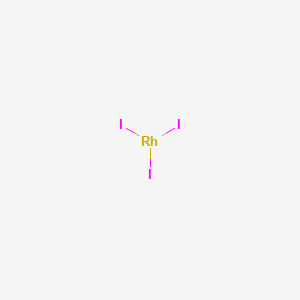
![2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B70024.png)
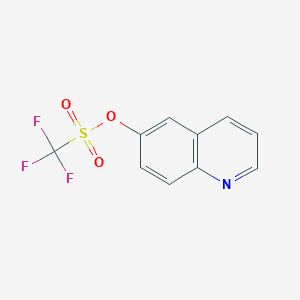
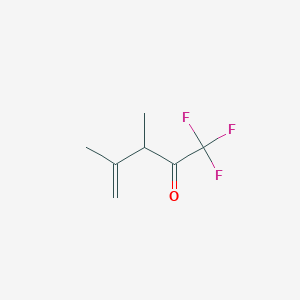
![3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B70036.png)
